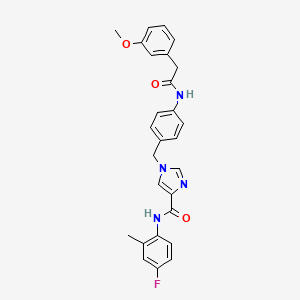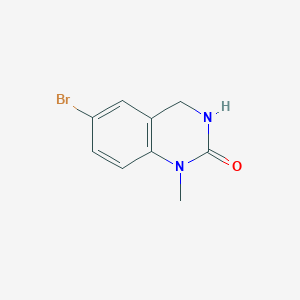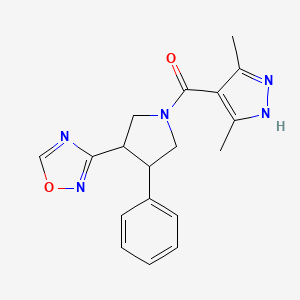![molecular formula C18H16N2O4S2 B2627602 ({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid CAS No. 931694-78-9](/img/structure/B2627602.png)
({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid, also known as MIFA, is a novel compound that has gained attention due to its potential applications in scientific research. MIFA is a derivative of sulfonyl-imidazole, which is a class of compounds that has been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Alkylation and Oxidation Reactions : The compound undergoes alkylation with alkyl halides, propargyl bromide, or chloroacetic acid, leading to the formation of various substituted 1H-imidazoles. These compounds can be further oxidized to sulfones using potassium permanganate (Grozav et al., 2014).
Synthesis of Thiazocines : A study describes the conjugate addition of allyl mercaptan to acrylates containing a tethered olefinic site, followed by ring-closing metathesis (RCM) to produce thiazocines. In this process, sulfanyl derivatives were unreactive, while sulfoxide and sulfone analogues yielded thiazocines (Bates et al., 2004).
Hydrolytic Transformations : This compound can undergo hydrolytic transformations under microwave irradiation in an alkaline medium. These transformations involve both the trichloromethyl group and the ester fragment, leading to the formation of N-arylsulfonyl-2-aminoacetic acids (Rudyakova et al., 2006).
Catalytic Applications : The compound is used in the synthesis of 1,2,4,5-tetrasubstituted imidazoles as a catalyst. It facilitates various polysubstituted imidazoles through a four-component condensation process (Tavakoli et al., 2012).
Biological Applications
Antioxidant Activity : Amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles derived from this compound were tested for antioxidant activity. One derivative exhibited excellent activity, surpassing standard ascorbic acid (Talapuru et al., 2014).
Synthesis of Antibacterial and Antifungal Agents : Trisubstituted-1H-imidazoles synthesized from various aromatic acetic acids, including this compound, demonstrated antibacterial and antifungal activities. These activities were confirmed through biological screening using E. coli, S. aureus, C. albicans, and C. fumigatus (Sawant et al., 2011).
Enzyme Inhibition Potential : New sulfonamides derived from this compound were synthesized and tested for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. They showed substantial inhibitory activity against yeast α-glucosidase (Abbasi et al., 2019).
Anti-inflammatory Activity : Novel benzo[d]imidazolyldihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones synthesized from this compound were evaluated for in vitro anti-inflammatory activity, showing promising results (Reddy & Saini, 2013).
Propiedades
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-12-7-9-14(10-8-12)26(23,24)18-17(25-11-15(21)22)19-16(20-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQRDZDZZLPOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2627523.png)

![1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2627527.png)
![N-Methyl-3-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]propanamide](/img/structure/B2627528.png)
![Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2627529.png)
![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3,4-dimethylbenzamide](/img/structure/B2627530.png)

![1-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2627534.png)
![2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B2627536.png)

![N-(2,3-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2627539.png)
![5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2627540.png)
